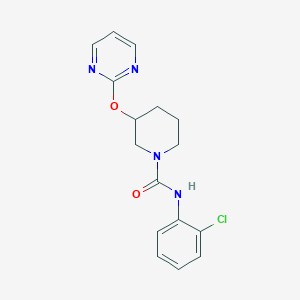

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Description

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a pyrimidinyloxy substituent at the 3-position of the piperidine ring and a 2-chlorophenyl group attached to the carboxamide nitrogen.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-6-1-2-7-14(13)20-16(22)21-10-3-5-12(11-21)23-15-18-8-4-9-19-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCDVXPFZUKQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2-chlorophenyl group and a pyrimidine moiety, which is known to influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 305.79 g/mol.

This compound exhibits multiple mechanisms of action:

- Protein Kinase Inhibition : The compound has been identified as an inhibitor of various protein kinases, including Janus Kinase (JAK) pathways, which are crucial in cellular signaling processes related to inflammation and cancer progression .

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in models of hypopharyngeal carcinoma, showing cytotoxicity that surpasses standard chemotherapeutic agents .

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |

| MDA-MB-231 (breast) | 3.8 | EGFR inhibition |

| A549 (lung) | 4.5 | Cell cycle arrest |

These values indicate that the compound has a strong potential for further development as an anticancer agent.

Pharmacokinetic Profile

Pharmacokinetic studies reveal favorable absorption and distribution characteristics:

- Bioavailability : The compound demonstrates adequate oral bioavailability, making it suitable for oral administration.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which is essential for its pharmacodynamic activity .

Case Studies and Clinical Relevance

In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential against various malignancies. A notable case study involved its application in treating triple-negative breast cancer (TNBC), where it was found to significantly inhibit tumor growth in xenograft models .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

(a) 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)-phenyl)piperidine-1-carboxamide

- Structure: Shares the piperidine-carboxamide backbone but replaces the pyrimidinyloxy group with a 2-chlorophenoxy substituent and introduces a methylcarbamoyl group on the phenyl ring.

- Activity : Demonstrated increased glucose uptake in 3T3-L1 adipocytes via upregulation of GLUT1 expression, contrasting with the lack of glucose consumption effects observed in CGX0290 (a structurally distinct SCD1 inhibitor) .

- Key Difference: The 2-chlorophenoxy group and methylcarbamoyl substitution may enhance interaction with glucose transporters or downstream signaling pathways.

(b) N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Structure : Substitutes the pyrimidinyloxy group with a pyridazinyl-carboxamide and introduces a benzylidene moiety bearing a trifluoromethylpyridinyloxy substituent.

- Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylidene spacer may alter binding kinetics.

(c) N-(2-Chlorobenzyl)-1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- Structure: Replaces the pyrimidinyloxy group with a thieno-pyrimidinone ring and adds a 2-chlorobenzyl substituent.

- Activity: The sulfur-containing thieno-pyrimidinone core may improve binding affinity to kinase targets, as seen in similar scaffolds. Higher molecular weight (MW: 479.0 g/mol) could reduce solubility compared to the target compound .

(d) 3-{[(3-Chloropyridin-2-yl)oxy]methyl}-N-[(4-Fluorophenyl)methyl]piperidine-1-carboxamide

- Structure : Features a fluorophenylmethyl group on the carboxamide nitrogen and a chloropyridinyloxy-methyl substituent on the piperidine ring.

- Impact : The fluorine atom enhances metabolic stability, while the chloropyridinyloxy group may influence target selectivity. MW: 377.8 g/mol, lower than the target compound, suggesting improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.